(S)-Indacaterol

説明

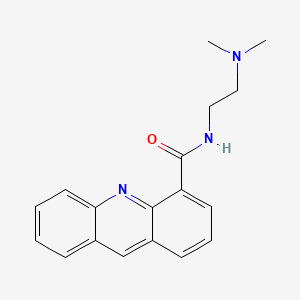

Acridine Carboxamide is a tricyclic acridine-based (or carboxamide-based) drug with dual topoisomerase inhibitor and potential antineoplastic activities. Acridine carboxamide inhibits both topoisomerases I and II and intercalates into DNA, resulting in DNA damage, the disruption of DNA repair and replication, the inhibition of RNA and protein synthesis, and cell death.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNERSKEKDZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237739 | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89459-25-6 | |

| Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine Carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACRIDINE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Indacaterol: A Molecular-Level Examination of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Indacaterol is an ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its clinical efficacy, characterized by a rapid onset and sustained 24-hour bronchodilation, is rooted in its specific molecular interactions with the β2-adrenergic receptor (β2AR) and the subsequent intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of this receptor by agonists leads to smooth muscle relaxation and bronchodilation. This compound is the pure (R)-enantiomer of Indacaterol and is a potent and selective β2AR agonist. Its unique pharmacokinetic and pharmacodynamic profile, including its high intrinsic efficacy and long duration of action, distinguishes it from other LABAs. This guide will delve into the molecular intricacies of this compound's mechanism of action.

Ligand-Receptor Interaction

The therapeutic effect of this compound is initiated by its binding to the β2-adrenergic receptor. This interaction is characterized by specific binding affinities and kinetic parameters that contribute to its rapid onset and prolonged duration of action.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the β2-adrenergic receptor. While specific Ki and Kd values can vary depending on the experimental system, studies have consistently demonstrated its potent binding. The pKi, the negative logarithm of the inhibitory constant (Ki), is a common measure of binding affinity.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

| Receptor | pKi | Reference |

| β1-Adrenergic Receptor | 7.36 | |

| β2-Adrenergic Receptor | 5.48 |

(Note: The pKi for the β2 receptor from this source appears unusually low and may represent a different convention or experimental setup. Other studies emphasize its high potency at the β2 receptor.)

In vitro studies have demonstrated that indacaterol has a greater than 24-fold higher agonist activity at β2-receptors compared to β1-receptors and a 20-fold greater agonist activity compared to β3-receptors. This selectivity for the β2-receptor is crucial for minimizing off-target effects, particularly cardiovascular side effects that can be mediated by β1-receptor activation.

Binding Kinetics: The Basis for Ultra-Long Action

Downstream Signaling Pathways

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.

The Canonical Gs-cAMP-PKA Pathway

The primary mechanism of action of this compound follows the canonical Gs-protein coupled receptor signaling pathway.

The Structure-Activity Relationship of (S)-Indacaterol and its Analogs: A Technical Guide

(S)-Indacaterel, an ultra-long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a rapid onset and prolonged duration of action, has spurred extensive research into its structure-activity relationship (SAR) to guide the development of novel respiratory therapeutics. This technical guide provides an in-depth analysis of the SAR of (S)-Indacaterol and its analogs, detailing the impact of structural modifications on receptor binding, functional activity, and overall pharmacological properties. The information is tailored for researchers, scientists, and drug development professionals.

Core Molecular Structure and Pharmacophore

This compound is a chiral molecule with the (R)-enantiomer being the active form. Its structure can be dissected into three key moieties: an 8-hydroxyquinolinone "head," a 5,6-diethyl-2-aminoindan "tail," and a hydroxyethylamino linker. Each of these components plays a critical role in the molecule's interaction with the β2-adrenergic receptor and its subsequent biological activity.

Structure-Activity Relationship Analysis

Systematic modifications of the this compound scaffold have revealed crucial insights into the structural requirements for potent and sustained β2-adrenergic agonism.

Modifications of the 8-Hydroxyquinolinone Head

The 8-hydroxyquinolinone moiety is essential for the agonist activity of indacaterol. The hydroxyl and quinolinone functionalities are critical for anchoring the ligand within the receptor's binding pocket through hydrogen bonding interactions.

Modifications of the 5,6-Diethyl-2-Aminoindan Tail

The lipophilic 5,6-diethyl-2-aminoindan tail is a key determinant of indacaterol's long duration of action.[1] Symmetrical substitution at the 5- and 6-positions of the indan ring with lipophilic groups has been shown to be optimal for achieving a desirable balance of potency and intrinsic efficacy.[1] This lipophilic tail is believed to interact with a specific exosite on the β2-adrenergic receptor or the lipid bilayer of the cell membrane, leading to a slower dissociation rate and prolonged receptor activation.

An α-methyl aminoindane analog was found to be 25-fold more potent than indacaterol, exhibiting a profile consistent with a slowly dissociating 'super agonist'.[2]

Modifications of the Linker Region

The hydroxyethylamino linker connects the head and tail moieties and its stereochemistry is crucial for proper orientation within the receptor binding site. The (R)-configuration of the hydroxyl group is essential for high-affinity binding and potent agonist activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro pharmacological data for this compound and selected analogs at the human β2-adrenergic receptor.

Table 1: β2-Adrenergic Receptor Binding Affinity and Functional Activity of this compound and Reference β2-Agonists.

| Compound | pEC50 (Functional Potency) | Emax (% of Isoprenaline max effect) |

| This compound | 8.06 ± 0.02 | 73 ± 1% |

| Salmeterol | - | 38 ± 1% |

| Formoterol | - | 90% |

| Salbutamol | - | 47% |

Data sourced from Battram et al. (2006).[3]

Table 2: Functional Potency of β2-Agonists in Low-Expression GEVT Cell Line.

| Compound | pEC50 |

| This compound | 8.67 ± 0.24 |

| Salmeterol | 9.79 ± 0.49 |

| Formoterol | 9.81 ± 0.24 |

Data sourced from a study on pharmacogenetic characterization.[4]

Signaling Pathway of β2-Adrenergic Receptor Agonists

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation and bronchodilation.

Experimental Protocols

β2-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

This assay measures the functional activity of a β2-adrenergic receptor agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Workflow Diagram:

References

- 1. The identification of indacaterol as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An investigation into the structure-activity relationships associated with the systematic modification of the β(2)-adrenoceptor agonist indacaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic and pharmacodynamic profile of (S)-Indacaterol in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Profile of (R)-Indacaterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is a selective, ultra-long-acting β₂-adrenergic receptor agonist (ultra-LABA) developed for the once-daily maintenance treatment of airflow obstruction in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] It is administered via inhalation as a dry powder.[1] Indacaterol is a chiral molecule, and the clinically developed and pharmacologically active agent is the pure (R)-enantiomer, 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one.[4] Preclinical and clinical studies have focused exclusively on this enantiomer. Analysis has shown no evidence of significant in-vivo stereochemical conversion of the (R)-enantiomer to its (S)-enantiomer. This guide provides a comprehensive overview of the preclinical pharmacodynamic and pharmacokinetic profile of (R)-Indacaterol.

Pharmacodynamic Profile

The pharmacodynamic activity of (R)-Indacaterol is characterized by its high potency, high intrinsic efficacy, and selective agonism at the human β₂-adrenergic receptor, leading to a rapid onset and sustained 24-hour duration of bronchodilation.[1][4]

Mechanism of Action

(R)-Indacaterol exerts its therapeutic effect by stimulating β₂-adrenergic receptors located on the surface of airway smooth muscle cells.[2] This initiates a G-protein-mediated signaling cascade, as detailed below.

-

(R)-Indacaterol Binding : The molecule binds to the β₂-adrenergic receptor.

-

G-Protein Activation : The activated receptor stimulates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein, causing it to exchange GDP for GTP.

-

Adenylyl Cyclase Activation : The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

PKA Activation : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation : PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of bronchial smooth muscle, resulting in bronchodilation.

In Vitro Pharmacodynamics

In vitro studies using recombinant human receptors and isolated tissues have defined the potency, efficacy, selectivity, and duration of action of (R)-Indacaterol.

Table 1: In Vitro Potency, Efficacy, and Selectivity of (R)-Indacaterol

| Parameter | Receptor/Tissue | Value | Reference Comparator(s) |

|---|---|---|---|

| Potency (pEC₅₀) | Human β₂ Adrenoceptor | 8.06 ± 0.02 | - |

| Intrinsic Efficacy (Eₘₐₓ) | Human β₂ Adrenoceptor | 73 ± 1% | Isoprenaline (100%), Salmeterol (38%), Formoterol (90%)[4][5] |

| Selectivity (β₂ vs β₁) | Functional Agonist Activity | >24-fold | Formoterol (similar)[2] |

| Selectivity (β₂ vs β₃) | Functional Agonist Activity | >20-fold | Formoterol & Salbutamol (similar)[2] |

| Onset of Action | Isolated Guinea Pig Trachea | 30 ± 4 min | Formoterol & Salbutamol (similar), Salmeterol (slower)[4] |

| Duration of Action | Isolated Guinea Pig Trachea | 529 ± 99 min | Salmeterol (comparable), Formoterol & Salbutamol (shorter)[4] |

In Vivo Pharmacodynamics

Preclinical in vivo models have confirmed the rapid onset and ultra-long duration of action of (R)-Indacaterol. The primary model for assessing bronchodilator activity is the inhibition of induced bronchoconstriction in guinea pigs.

Table 2: In Vivo Bronchodilator Activity of (R)-Indacaterol in Conscious Guinea Pigs

| Parameter | Model | Result | Reference Comparator(s) |

|---|

| Duration of Action | 5-HT Induced Bronchoconstriction | ≥ 24 hours | Salmeterol (~12 h), Formoterol (~4 h), Salbutamol (~2 h)[4] |

Experimental Protocols

The following sections detail representative methodologies for key preclinical experiments.

In Vitro Experimental Protocols

This protocol determines the binding affinity (Kᵢ) of a test compound for the β₂-adrenergic receptor through competition with a radiolabeled ligand.

-

Membrane Preparation : Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary, CHO) stably overexpressing the human β₂-adrenergic receptor. Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Incubation : In a 96-well plate, the cell membranes are incubated in a final assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

Competition Binding : A fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) is added to each well along with increasing concentrations of the unlabeled test compound ((R)-Indacaterol).

-

Equilibrium : The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.

-

Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through.

-

Washing : Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

-

Data Analysis : Non-specific binding is subtracted from total binding to determine specific binding. The data are fitted to a one-site competition model using non-linear regression analysis to calculate the IC₅₀, which is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.

This protocol measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of functional potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Cell Culture : CHO or HEK293 cells expressing the human β₂-adrenergic receptor are seeded into 96- or 384-well plates and grown to near confluence.

-

Pre-incubation : The growth medium is removed, and cells are incubated with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation : Cells are stimulated by adding increasing concentrations of (R)-Indacaterol and incubated for a defined period (e.g., 15-45 minutes at 37°C). A positive control, such as the full agonist Isoprenaline, is included.

-

Cell Lysis and Detection : The stimulation is stopped, and the cells are lysed. Detection reagents for a competitive immunoassay format (e.g., HTRF®, cAMP-Glo™) are added. These assays are based on the competition between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Signal Reading : After a final incubation period, the plate is read on a suitable plate reader. The specific signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis : A standard curve is generated using known concentrations of cAMP. The signal from the experimental wells is used to determine the concentration of cAMP produced. These values are then plotted against the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (intrinsic efficacy).[5]

In Vivo Experimental Protocols

This in vivo model assesses the ability and duration of a test compound to protect against a bronchoconstrictor challenge.

-

Animal Model : Conscious male Dunkin-Hartley guinea pigs are used.

-

Compound Administration : (R)-Indacaterol is formulated as a dry powder and administered directly into the lungs via intratracheal insufflation to mimic the clinical route of administration.

-

Bronchoconstrictor Challenge : At various time points after drug administration (e.g., 1, 4, 12, 24 hours), animals are exposed to an aerosolized bronchoconstrictor agent, such as histamine or 5-hydroxytryptamine (serotonin).[4]

-

Measurement of Bronchoconstriction : Airway obstruction is measured using a whole-body plethysmograph.[6] The primary endpoint is the onset of pre-convulsive dyspnea or a significant change in respiratory parameters (e.g., specific airway conductance).

-

Data Analysis : The bronchoprotective effect is determined by measuring the increase in the concentration of the spasmogen required to elicit a response compared to vehicle-treated control animals. The duration of action is defined as the time over which a statistically significant protective effect is observed.[4]

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of (R)-Indacaterol. As an inhaled therapy, characterizing drug concentration in the target organ (lung) is of primary importance.

Preclinical Pharmacokinetic Parameters

A recent study characterized the pharmacokinetic profile of (R)-Indacaterol directly in the lung tissue of rats following administration.[7]

Table 3: Pharmacokinetic Parameters of (R)-Indacaterol in Rat Lung Tissue

| Parameter | Abbreviation | Mean Value ± SD | Unit |

|---|---|---|---|

| Maximum Concentration | Cₘₐₓ | 51.020 ± 2.810 | µg/mL |

| Time to Maximum Concentration | Tₘₐₓ | 0.083 ± 0.001 | h |

| Area Under the Curve (0-24h) | AUC₀₋₂₄ | 175.920 ± 1.053 | µg·h/mL |

| Area Under the Curve (0-inf) | AUC₀₋ᵢₙf | 542.000 ± 5.245 | µg·h/mL |

| Elimination Half-life | T₁/₂ | 48.510 ± 0.012 | h |

Data from a study in rat lungs following administration of a single dose.[7]

Metabolism

(R)-Indacaterol is metabolized into several inactive products. In vitro investigations have identified UDP-glucuronosyltransferase 1A1 (UGT1A1) as the primary enzyme responsible for the formation of the phenolic O-glucuronide. Cytochrome P450 3A4 (CYP3A4) is the predominant isoenzyme responsible for the hydroxylation of (R)-Indacaterol.[2]

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to determine the pharmacokinetic profile of a compound in a rodent model.

-

Animal Model : Male Wistar rats are used for the study.

-

Compound Administration : A single dose of (R)-Indacaterol is administered via intratracheal delivery to ensure direct deposition in the lungs.

-

Sample Collection : At predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), groups of animals are euthanized. Blood is collected via cardiac puncture into heparinized tubes, and lung tissues are harvested.

-

Sample Processing : Blood samples are centrifuged to obtain plasma. Lung tissues are weighed, homogenized in a buffer, and processed (e.g., via protein precipitation or solid-phase extraction) to extract the drug.

-

Bioanalysis : The concentrations of (R)-Indacaterol in the plasma and lung homogenate samples are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis : The concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and T₁/₂.

Preclinical Safety Pharmacology

The preclinical safety profile of (R)-Indacaterol has been evaluated in various models. In anesthetized rhesus monkeys, (R)-Indacaterol produced a prolonged bronchoprotective effect and induced a lower increase in heart rate for a similar degree of anti-bronchoconstrictor activity compared to other β₂-agonists.[4] Overall, the preclinical profile suggests a wide therapeutic index and an improved cardiovascular safety profile over previously marketed inhaled β₂-adrenoceptor agonists.[4]

Conclusion

The preclinical data for (R)-Indacaterol establish a robust pharmacological profile consistent with its clinical use as a once-daily inhaled bronchodilator. In vitro studies demonstrate that it is a potent, high-efficacy agonist with selectivity for the β₂-adrenergic receptor. Key preclinical findings in isolated tissues and in vivo animal models confirm a rapid onset of action comparable to short-acting β-agonists and a sustained duration of action of at least 24 hours. Pharmacokinetic studies in rats highlight rapid local absorption and a long terminal half-life in the lung, supporting the prolonged pharmacodynamic effect. This comprehensive preclinical profile provided a strong foundation for the successful clinical development of (R)-Indacaterol as a cornerstone therapy for obstructive airway diseases.

References

- 1. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]

- 6. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Once-Daily Bronchodilator: A Technical Deep Dive into the Discovery and Medicinal Chemistry of (S)-Indacaterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and medicinal chemistry journey of (S)-Indacaterol, a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD). From initial lead identification to its establishment as a once-daily therapeutic, this document provides a comprehensive overview of its pharmacological profile, structure-activity relationships, and the key experimental methodologies that underpinned its development.

Unveiling a New Class of Long-Acting Beta-2 Agonists

The quest for a once-daily inhaled bronchodilator to improve patient adherence and provide sustained therapeutic benefit in COPD drove the research that ultimately led to the discovery of this compound. The development program, initiated by Novartis, aimed to identify a molecule with a rapid onset of action and a 24-hour duration of effect, a significant improvement over the existing twice-daily LABAs.[1]

The medicinal chemistry strategy focused on optimizing the three key structural components of a beta-2 agonist: the ethanolamine side chain responsible for receptor binding and activation, a lipophilic side chain to anchor the molecule in the cell membrane, and a head group that interacts with the active site of the β2-adrenergic receptor.

Pharmacological Profile: Potency, Selectivity, and Efficacy

This compound emerged from a rigorous screening cascade as a potent and selective β2-adrenergic receptor agonist. Its pharmacological properties were extensively characterized through a battery of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro profile of this compound demonstrated its high affinity and functional activity at the human β2-adrenergic receptor.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| β2 Adrenergic Receptor | ||

| pEC50 (cAMP accumulation in CHO cells) | 8.06 ± 0.02 | [2] |

| Emax (% of Isoprenaline) | 73 ± 1% | [2] |

| Selectivity | ||

| β1 Adrenergic Receptor (Functional) | ~24-fold vs β2 | [3] |

| β3 Adrenergic Receptor (Functional) | ~20-fold vs β2 | [3] |

In Vivo Pharmacology

Preclinical in vivo studies in animal models confirmed the rapid onset and long duration of action of this compound.

Table 2: In Vivo Bronchoprotective Effects of this compound in Guinea Pigs

| Parameter | Indacaterol | Salmeterol | Formoterol | Salbutamol | Reference |

| Duration of Action (inhibition of 5-HT-induced bronchoconstriction) | ≥ 24 hours | 12 hours | 4 hours | 2 hours | [2] |

Mechanism of Action: Signaling Cascade

This compound exerts its bronchodilatory effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a well-defined signaling cascade, leading to muscle relaxation and improved airflow.[3][4]

β2-Adrenergic Receptor Signaling Pathway

The Medicinal Chemistry Journey: Structure-Activity Relationships

The development of this compound involved systematic modifications of a lead compound to optimize its pharmacological profile. The structure-activity relationship (SAR) studies focused on enhancing potency, prolonging the duration of action, and ensuring a favorable safety profile. The key structural features of this compound, a 5,6-diethyl-indan-2-ylamino group and an 8-hydroxy-1H-quinolin-2-one headgroup, were found to be crucial for its unique properties.[5][6]

This compound Drug Discovery Workflow

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound supports its once-daily dosing regimen. Following inhalation, it is rapidly absorbed with a long terminal half-life.

Table 3: Human Pharmacokinetic Parameters of this compound (Inhaled)

| Parameter | Value | Reference |

| Tmax (median) | ~15 minutes | [7] |

| Absolute Bioavailability | 43-45% | [7] |

| Volume of Distribution (Vz) | 2,361 - 2,557 L | [7][8] |

| Plasma Protein Binding | 94.1 - 96.2% | [7][8] |

| Effective Half-life (t½) | 40 - 56 hours | [7] |

| Metabolism | Primarily via UGT1A1 and CYP3A4 | [9] |

| Excretion | Mainly in feces as unchanged drug and metabolites | [10] |

Key Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the characterization of this compound.

Beta-2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human β2-adrenergic receptor are prepared.

-

Radioligand: A radiolabeled ligand, such as [¹²⁵I]-cyanopindolol, is used.

-

Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (Indacaterol).

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the test compound, from which the binding affinity (Ki) can be calculated.[11]

In Vitro cAMP Functional Assay

Objective: To assess the functional agonist activity of this compound at the β2-adrenergic receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a suitable assay kit (e.g., ELISA or HTRF).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.[10][12]

In Vivo Bronchoprotection Assay in Guinea Pigs

Objective: To evaluate the in vivo efficacy and duration of action of this compound in a relevant animal model of bronchoconstriction.

Methodology:

-

Animal Model: Conscious Dunkin-Hartley guinea pigs are used.

-

Drug Administration: this compound is administered via inhalation (e.g., as a dry powder or nebulized solution).

-

Bronchoconstriction Induction: A bronchoconstricting agent, such as histamine or serotonin (5-HT), is administered to induce airway narrowing.

-

Measurement of Airway Function: Specific airway conductance (sGaw) is measured using whole-body plethysmography before and after drug and bronchoconstrictor administration.

-

Data Analysis: The ability of this compound to inhibit the bronchoconstrictor response is quantified and compared to vehicle and reference compounds. The duration of this protective effect is monitored over time.[13]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general synthetic route involves the coupling of 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one with 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, followed by debenzylation.[14][15]

A representative final debenzylation step is as follows:

A mixture of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one, a palladium on carbon (Pd/C) catalyst, and a suitable solvent (e.g., ethanol or acetic acid) is subjected to hydrogenation. After the reaction is complete, the catalyst is filtered off, and the this compound free base is isolated. This can then be converted to a pharmaceutically acceptable salt, such as the maleate salt, by treatment with the corresponding acid.[15][16]

Conclusion

The discovery and development of this compound represents a significant advancement in the treatment of COPD. Through a dedicated medicinal chemistry effort and a comprehensive preclinical and clinical evaluation, a novel once-daily inhaled bronchodilator with a rapid onset and sustained 24-hour duration of action was successfully brought to patients. This technical guide has provided an in-depth overview of the key scientific data and experimental methodologies that were instrumental in this achievement, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. content.labscoop.com [content.labscoop.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. tga.gov.au [tga.gov.au]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. promega.com [promega.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indacaterol synthesis - chemicalbook [chemicalbook.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. EP2897937B1 - Process for the preparation of indacaterol and intermediates thereof - Google Patents [patents.google.com]

(S)-Indacaterol: A Technical Guide to Metabolic Pathways and Drug Interaction Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). A thorough understanding of its metabolic fate and potential for drug-drug interactions is paramount for its safe and effective clinical use. This technical guide provides an in-depth overview of the metabolic pathways of this compound, the enzymes involved, and its interactions with other therapeutic agents.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism, primarily in the liver, before excretion. The two principal metabolic pathways are hydroxylation and direct glucuronidation.

Phase I Metabolism: Hydroxylation The initial oxidative metabolism of this compound is predominantly mediated by the cytochrome P450 isoenzyme CYP3A4 . This process results in the formation of a monohydroxylated derivative, which is a major circulating metabolite.[1] Other oxidative metabolites are also formed through incubations with recombinant CYP1A1 and CYP2D6, although CYP3A4 is the predominant isoenzyme involved in hydroxylation.

Phase II Metabolism: Glucuronidation Direct conjugation of the parent drug and its hydroxylated metabolites with glucuronic acid represents a significant clearance pathway. The primary enzyme responsible for the formation of the phenolic O-glucuronide of indacaterol is UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1] In fact, in vitro studies have shown that UGT1A1 is the sole UGT isoform that metabolizes indacaterol to its phenolic O-glucuronide.[1] Other identified metabolites include a diastereomer of the hydroxylated derivative, an N-glucuronide of indacaterol, and C- and N-dealkylated products.[1]

The major metabolites identified in human studies include a monohydroxylated derivative (P26.9), its glucuronide conjugate (P19), and the 8-O-glucuronide of indacaterol (P37). Other notable metabolites are P30.3 (a diastereomer of P26.9), P37.7 (an N-glucuronide), and products of oxidative cleavage (P38.2 and P39).[2]

Below is a diagram illustrating the primary metabolic pathway of this compound.

Potential for Drug Interactions

The reliance of this compound on CYP3A4 and UGT1A1 for its metabolism, coupled with its role as a substrate for the efflux transporter P-glycoprotein (P-gp), creates a potential for clinically significant drug-drug interactions.

Inhibitors of CYP3A4 and P-gp: Co-administration of this compound with strong inhibitors of both CYP3A4 and P-gp can lead to a significant increase in its systemic exposure. For instance, potent inhibitors like ketoconazole and ritonavir have been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of indacaterol.

Genetic Polymorphisms of UGT1A1: Genetic variations in the UGT1A1 gene can influence the metabolism of this compound. Individuals with reduced UGT1A1 activity, such as those homozygous for the UGT1A1*28 allele, may experience higher systemic exposure to indacaterol. This is due to a decreased rate of glucuronidation, a key clearance pathway for the drug.

The following diagram illustrates the logical workflow for assessing the drug interaction potential of a compound with this compound.

Quantitative Data on Drug Interactions

The following tables summarize the quantitative effects of various inhibitors on the pharmacokinetics of this compound.

| Inhibitor | Mechanism | Fold Increase in AUC | Fold Increase in Cmax |

| Ketoconazole | Strong CYP3A4 and P-gp inhibitor | ~1.9 - 2.0 | ~1.3 |

| Ritonavir | Strong CYP3A4 and P-gp inhibitor | ~1.7 - 1.8 | No significant change |

| Erythromycin | Moderate CYP3A4 inhibitor | ~1.4 - 1.6 | ~1.2 |

| Verapamil | P-gp inhibitor | ~1.5 - 2.0 | ~1.5 |

| UGT1A1 Genotype | Effect on Indacaterol Pharmacokinetics |

| UGT1A128/28 (Poor Metabolizer) | Increased systemic exposure (AUC and Cmax) compared to wild-type. Specific quantitative data for indacaterol is limited, but this genotype is known to significantly reduce the metabolism of other UGT1A1 substrates. |

| UGT1A11/28 (Intermediate Metabolizer) | Intermediate increase in systemic exposure compared to wild-type and poor metabolizers. |

| UGT1A11/1 (Normal Metabolizer) | Normal metabolism and clearance. |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound using human liver microsomes.

-

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

Alamethicin (to activate UGTs)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

LC-MS/MS system for analysis

-

-

Procedure for CYP3A4-mediated Metabolism: a. Prepare a reaction mixture containing HLM (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer. b. Add this compound to the reaction mixture at various concentrations (e.g., 1-100 µM). c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the NADPH regenerating system. e. Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). f. Terminate the reaction by adding an equal volume of cold acetonitrile. g. Centrifuge the samples to pellet the protein. h. Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

-

Procedure for UGT1A1-mediated Glucuronidation: a. Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer. b. Add alamethicin (e.g., 50 µg/mg of microsomal protein) and incubate on ice for 15 minutes to activate the UGT enzymes.[3][4] c. Add this compound to the reaction mixture. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding UDPGA (e.g., 2-5 mM). f. Follow steps 2e-2h for incubation, termination, and analysis.

P-glycoprotein Substrate Assessment using Caco-2 Cells

This protocol outlines a method to determine if this compound is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.

-

Materials:

-

Caco-2 cells

-

Transwell inserts

-

This compound

-

Verapamil (a known P-gp inhibitor)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport medium

-

LC-MS/MS system for analysis

-

-

Procedure: a. Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. b. Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. c. Wash the cell monolayers with pre-warmed HBSS. d. To assess apical-to-basolateral (A-B) transport, add this compound to the apical side (donor compartment) and fresh HBSS to the basolateral side (receiver compartment). e. To assess basolateral-to-apical (B-A) transport, add this compound to the basolateral side and fresh HBSS to the apical side. f. To assess the involvement of P-gp, perform the B-A transport experiment in the presence and absence of verapamil (e.g., 100 µM) in the apical compartment. g. Incubate the plates at 37°C for a defined period (e.g., 1-2 hours). h. At the end of the incubation, collect samples from both the donor and receiver compartments. i. Analyze the concentration of this compound in all samples by LC-MS/MS. j. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.[5]

Conclusion

This compound is primarily metabolized by CYP3A4 and UGT1A1, and it is also a substrate for the P-gp efflux transporter. This metabolic profile creates a susceptibility to drug-drug interactions with inhibitors of these pathways. Furthermore, genetic polymorphisms in UGT1A1 can influence the pharmacokinetic variability of indacaterol. A thorough understanding of these metabolic and transport pathways is crucial for predicting and managing potential drug interactions, thereby optimizing the therapeutic use of this compound. The experimental protocols provided in this guide offer a framework for the in vitro assessment of these interactions in a drug development setting.

References

- 1. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xenotech.com [xenotech.com]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Spectroscopic Characterization of (S)-Indacaterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (S)-Indacaterol, a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles of this compound, along with detailed experimental protocols and a visualization of its signaling pathway.

Molecular Structure

This compound, chemically known as (R)-5-[2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one, is a chiral molecule. The active enantiomer is the (R)-enantiomer at the stereocenter in the ethylamino sidechain.

Chemical Formula: C₂₄H₂₈N₂O₃ Molecular Weight: 392.49 g/mol

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Aromatic protons (quinolinone ring) |

| ~6.8-7.0 | m | 2H | Aromatic protons (indan ring) |

| ~5.0 | m | 1H | CH-OH |

| ~3.0-3.5 | m | 5H | CH₂-N, CH-N, CH₂ (indan ring) |

| ~2.5-2.8 | q | 4H | CH₂ (ethyl groups on indan ring) |

| ~1.0-1.3 | t | 6H | CH₃ (ethyl groups on indan ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (quinolinone) |

| ~150-155 | Aromatic C-O, C-N |

| ~140-145 | Aromatic C (quaternary) |

| ~115-135 | Aromatic CH |

| ~70 | CH-OH |

| ~50-60 | CH₂-N, CH-N |

| ~30-40 | CH₂ (indan ring) |

| ~25 | CH₂ (ethyl groups) |

| ~15 | CH₃ (ethyl groups) |

Mass Spectrometry (MS)

Mass spectrometry of Indacaterol is often performed using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for high sensitivity and structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type |

| 393.3 | [M+H]⁺ (Protonated Molecule) |

Further fragmentation of the parent ion would yield characteristic daughter ions, providing confirmation of the molecular structure. Common fragmentation pathways would involve cleavage of the side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H and N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching |

| ~1650 | C=O stretching (amide in quinolinone) |

| 1600-1450 | Aromatic C=C stretching |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of small molecules like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or time-of-flight (TOF) analyzer.

-

Analysis:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical spectral range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound acts as a long-acting agonist of the β₂-adrenergic receptor. Its binding initiates a signaling cascade that leads to bronchodilation.

Caption: Signaling pathway of this compound.

Spectroscopic Characterization Workflow

The logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound is outlined below.

Caption: Experimental workflow for spectroscopic characterization.

An In-depth Technical Guide to the Solid-State Properties and Polymorphism of (S)-Indacaterol Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Indacaterol is a potent, long-acting β2-adrenergic agonist widely used in the treatment of chronic obstructive pulmonary disease (COPD). The selection of an appropriate salt form is a critical step in the development of a stable, effective, and manufacturable drug product. This technical guide provides a comprehensive overview of the solid-state properties and polymorphism of various this compound salts, with a focus on the maleate and acetate forms. This document summarizes key physicochemical data, details experimental protocols for solid-state characterization, and presents relevant biological signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.

Introduction

The therapeutic efficacy of a crystalline active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact crucial physicochemical characteristics such as solubility, dissolution rate, melting point, stability, and hygroscopicity. These properties, in turn, influence the bioavailability, manufacturability, and shelf-life of the final drug product.

This compound, the active enantiomer of indacaterol, is a potent β2-adrenergic receptor agonist that provides 24-hour bronchodilation.[1] It is commercially available as the maleate salt for inhalation.[2][3] The choice of the maleate salt was a deliberate decision based on a comprehensive salt screening process aimed at identifying a form with optimal properties for a dry powder inhaler formulation. Recently, the acetate salt of this compound has also been investigated for use in combination drug products.[4][5]

This guide aims to consolidate the available information on the solid-state properties of this compound salts to provide a valuable resource for scientists and researchers involved in the development of inhaled therapies.

Physicochemical Properties of this compound Salts

The selection of a suitable salt form is a critical aspect of drug development, aiming to optimize the physicochemical and biopharmaceutical properties of the API. While a comprehensive public dataset comparing a wide range of this compound salts is limited, this section summarizes the available quantitative data for the most studied forms.

Table 1: Comparative Physicochemical Properties of this compound Salts

| Property | This compound Maleate | This compound Acetate | This compound Hydrochloride |

| Melting Point (°C) | 195-197 (decomposition)[6] | No data available | No data available |

| Solubility | Very slightly soluble in water.[7] See Table 2 for details. | No direct solubility data available. Systemic exposure is comparable to the maleate salt, suggesting similar in-vivo dissolution.[4][5] | No data available |

| Hygroscopicity | Slightly hygroscopic (data inferred from general statements) | Slightly hygroscopic (data inferred from general statements) | No data available |

| Polymorphism | At least one crystalline form, designated "crystal form Qalpha", is known.[8] | Polymorphism has been observed.[9] | No data available |

Table 2: Solubility of this compound Maleate in Various Solvents [7]

| Solvent | Solubility Description |

| N-methylpyrrolidone | Freely soluble |

| Dimethylformamide | Freely soluble |

| Methanol | Slightly soluble |

| Ethanol | Slightly soluble |

| Propylene glycol | Slightly soluble |

| Polyethylene glycol 400 | Slightly soluble |

| Water | Very slightly soluble |

| Isopropyl alcohol | Very slightly soluble |

| 0.9% Sodium chloride in water | Practically insoluble |

| Ethyl acetate | Practically insoluble |

| n-octanol | Practically insoluble |

Experimental Protocols for Solid-State Characterization

The characterization of the solid-state properties of an API is crucial for understanding its behavior and ensuring consistent product quality. The following are detailed methodologies for key experiments used in the analysis of this compound salts.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying crystalline phases and determining the polymorphic form of a substance.

Methodology:

-

Sample Preparation: A small amount of the this compound salt powder is gently ground to ensure a random orientation of the crystals. The powder is then packed into a sample holder.

-

Instrument Setup: A diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded over a specific range of 2θ angles, for example, from 3° to 40°.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The peak positions and relative intensities are used to identify the polymorph. For this compound maleate crystal form Qalpha, characteristic diffraction peaks are observed at 2θ values of approximately 5.3°, 10.1°, 12.2°, 12.7°, 12.9°, 16.4°, 20.0°, 23.4°, 24.5°, 25.8°, 26.8°, 28.8°, and 29.7°.[8]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of a material, including melting point, decomposition temperature, and the presence of solvates or hydrates.

Methodology:

-

Sample Preparation: A few milligrams of the this compound salt are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: A calibrated DSC or TGA instrument is used. For TGA, the balance is tared before the sample is loaded.

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to or from the sample is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are recorded.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The mass of the sample is continuously monitored as a function of temperature. Weight loss can indicate desolvation, dehydration, or decomposition.

Dynamic Vapor Sorption (DVS)

DVS is used to assess the hygroscopicity of a material by measuring the amount of vapor sorbed or desorbed by a sample at different relative humidity (RH) levels.

Methodology:

-

Sample Preparation: A small amount of the this compound salt is placed on a microbalance within the DVS instrument.

-

Instrument Setup: The instrument is set to maintain a constant temperature (e.g., 25 °C) and to vary the RH in a stepwise manner.

-

Data Collection: The sample is first dried under a stream of dry nitrogen (0% RH) until a stable weight is achieved. The RH is then increased in steps (e.g., 10% increments from 0% to 90% RH) and then decreased back to 0% RH. At each step, the sample is allowed to equilibrate until the rate of weight change is below a set threshold.

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The shape of the isotherm and the total moisture uptake provide information about the material's hygroscopicity and its potential to form hydrates.

Mandatory Visualizations

Signaling Pathway of this compound

This compound exerts its bronchodilatory effect by acting as a long-acting agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle.

Experimental Workflow for Salt Screening and Polymorphism

The selection of an optimal salt form and the identification of its polymorphs is a systematic process involving several key stages. This workflow ensures that a stable and effective solid form of the API is chosen for further development.

Conclusion

The solid-state properties of this compound salts are a critical determinant of the performance and stability of inhaled drug products. This technical guide has summarized the available physicochemical data, with a particular focus on the maleate salt, for which more comprehensive information is publicly accessible. The provided experimental protocols offer a foundation for the consistent and reliable characterization of different salt forms and their polymorphs.

While a direct comparative study of a wide array of this compound salts is not extensively documented in the public domain, the methodologies and workflows presented here provide a robust framework for such investigations. Further research into the solid-state properties of other salts, such as the hydrochloride and hydrobromide, would be beneficial for a more complete understanding of the salt landscape for this compound. The continued application of systematic salt screening and polymorphism studies will be instrumental in the development of future innovative and effective inhalation therapies.

References

- 1. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. Onbrez Breezhaler | European Medicines Agency (EMA) [ema.europa.eu]

- 4. d-nb.info [d-nb.info]

- 5. Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dnplindia.com [dnplindia.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. EP1914227A1 - Polymorphic crystal form of a indan-2-ylamino-hydroxyethyl-quinolinone maleate derivative as beta-adrenoceptor agonist - Google Patents [patents.google.com]

- 9. sternekessler.com [sternekessler.com]

(S)-Indacaterol: A Pharmacological Probe for Dissecting GPCR Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Indacaterol, a potent and selective ultra-long-acting β2-adrenergic receptor (β2-AR) agonist, serves as a valuable pharmacological tool for investigating the intricacies of G-protein coupled receptor (GPCR) signaling. Its distinct properties, including high intrinsic efficacy and prolonged duration of action, make it an excellent candidate for studying receptor activation, downstream second messenger cascades, and regulatory processes such as desensitization and internalization. This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows involved in its study.

Introduction to this compound and GPCR Signaling

G-protein coupled receptors constitute the largest superfamily of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses. The β2-adrenergic receptor, a member of the rhodopsin-like GPCR family, plays a crucial role in smooth muscle relaxation, particularly in the airways. Ligand-induced activation of the β2-AR initiates a cascade of intracellular events, primarily mediated by the stimulatory G-protein (Gs).

This compound is the active R-enantiomer of indacaterol and is clinically used for the management of chronic obstructive pulmonary disease (COPD).[1][2] Its utility as a research tool stems from its well-defined mechanism of action and high selectivity for the β2-AR over other adrenergic receptor subtypes (β1 and β3). This selectivity minimizes off-target effects, allowing for a more precise interrogation of β2-AR-mediated signaling pathways.

Pharmacological Profile of this compound

The pharmacological activity of this compound is characterized by its binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax) at the β-adrenergic receptors.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant β2-agonists. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

| Ligand | Receptor | Binding Affinity (pKi) | Reference |

| This compound | β1-adrenoceptor | 7.36 | [3] |

| This compound | β2-adrenoceptor | 5.48 | [3] |

| Ligand | Receptor | Functional Potency (pEC50) | Relative Efficacy (vs. Isoprenaline) | Reference |

| This compound | β2-adrenoceptor | 8.23 (guinea pig trachea) | Nearly full agonist | [4] |

| This compound | β2-adrenoceptor | 8.53 (human airway smooth muscle) | Intermediate (vs. salmeterol and formoterol) | [4] |

| Formoterol | β2-adrenoceptor | ~9.0 | Full agonist | [4] |

| Salbutamol | β2-adrenoceptor | ~7.0 | Partial/Full agonist | [4] |

| Salmeterol | β2-adrenoceptor | ~8.0 | Partial agonist | [4] |

Note: The pKi value for the β2-adrenoceptor from the single available source appears anomalously low for a potent agonist and may reflect different experimental conditions or reporting conventions. In functional assays, indacaterol demonstrates high potency.

In preclinical studies, indacaterol demonstrated a binding affinity at the human β2-adrenoceptor similar to that of formoterol and an intrinsic activity higher than salmeterol.[5] Its functional selectivity is comparable to formoterol over the β1-adrenoceptor and to both formoterol and salbutamol over the β3-adrenoceptor.[5]

Signaling Pathways

Activation of the β2-AR by this compound triggers a canonical signaling pathway that leads to smooth muscle relaxation.

Experimental Protocols

To characterize the pharmacological properties of this compound, several key in vitro assays are employed.

Radioligand Binding Assay

This assay measures the affinity of this compound for β-adrenergic receptors by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-dihydroalprenolol (DHA) or [125I]-cyanopindolol).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a non-selective antagonist like propranolol).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound dilution, or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound.

Materials:

-

Whole cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells).

-

This compound stock solution.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Forskolin (positive control).

Methodology:

-

Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Aspirate the culture medium and add the this compound dilutions or control solutions (buffer, forskolin) to the cells.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated β2-AR, a key event in receptor desensitization and internalization.

Objective: To quantify the potency and efficacy of this compound in promoting β-arrestin recruitment.

Materials:

-

Cells co-expressing the β2-adrenergic receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

-

This compound stock solution.

-

Assay buffer.

-

Detection reagents specific to the reporter system (e.g., substrate for the reporter enzyme).

Methodology:

-

Plate the engineered cells in a suitable microplate.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30-90 minutes) at 37°C.

-

Measure the reporter signal (e.g., luminescence or fluorescence) according to the assay manufacturer's protocol.

-

Plot the signal intensity against the logarithm of the this compound concentration and fit to a dose-response curve to determine EC50 and Emax for β-arrestin recruitment.

Selectivity Profile

The utility of this compound as a pharmacological tool is greatly enhanced by its selectivity for the β2-AR.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of β2-adrenergic receptor signaling. Its well-characterized profile, coupled with the detailed experimental methodologies provided in this guide, enables researchers to probe the multifaceted nature of GPCR function, from ligand binding and G-protein activation to the recruitment of regulatory proteins like β-arrestin. The judicious use of this compound in well-designed experiments will continue to contribute to our understanding of GPCR biology and aid in the development of novel therapeutics targeting this important receptor class.

References

- 1. researchgate.net [researchgate.net]

- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (S)-Indacaterol in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and validated method for the quantification of (S)-Indacaterol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of this compound. All experimental procedures and validation data are presented herein.

Introduction

This compound is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for clinical and research purposes. This document provides a detailed protocol for a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.[1][3][4]

Experimental

Materials and Reagents

-

This compound reference standard

-

Formoterol (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Water (Deionized)

-

Ethyl Acetate (HPLC grade)

-

Formic Acid

-

Human Plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with a turbo-ion spray ionization source

-

Analytical Column: Reprosil 100 C18 (150 x 4.6 mm, 5µm)[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard from human plasma.[1][4]

Protocol:

-

Pipette 1 mL of human plasma into a 10 mL test tube.

-

Spike the plasma sample with the appropriate volume of this compound working standard solutions.

-

Add 50 μL of the internal standard (Formoterol) working solution to each sample (excluding blank samples).

-

Add 400 μL of 25% formic acid.

-

Add 4 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 60 seconds.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 5 °C.

-

Freeze the samples and decant the upper organic layer into a new test tube.

-

Evaporate the organic layer to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried residue with 200 μL of the mobile phase.

-

Inject 5 μL of the reconstituted sample into the LC-MS/MS system.[1][4]

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Reprosil 100 C18 (150 x 4.6 mm, 5µm)[1]

-

Mobile Phase: 30:70 (v/v) mixture of deionized water and methanol, acidified with 300 µL of formic acid per liter.[1]

-

Flow Rate: 1 mL/min[1]

-

Elution: Isocratic[1]

-

Column Temperature: 40 °C[1]

-

Injection Volume: 5 µL[1]

-

Run Time: 3 minutes[1]

-

Retention Times: this compound: 2.5 min, Formoterol (IS): 1.5 min[1]